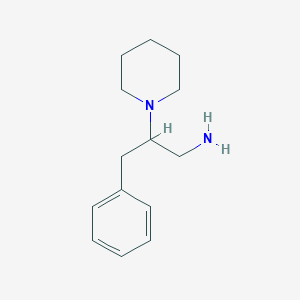

3-Phenyl-2-(piperidin-1-yl)propan-1-amine

Description

Structural Significance within Propanamine and Piperidine (B6355638) Scaffolds

The molecular architecture of 3-Phenyl-2-(piperidin-1-yl)propan-1-amine is defined by the strategic combination of two key structural motifs: a propanamine core and a piperidine ring. The propanamine scaffold, a three-carbon chain with an amino group, is a fundamental building block in a vast array of biologically active molecules. Specifically, the 1,2-diaminopropane (B80664) arrangement in the target molecule introduces two nitrogen atoms, which can serve as key interaction points with biological targets and influence the compound's physicochemical properties, such as solubility and basicity. wikiwand.comwikipedia.orgsigmaaldrich.com The presence of a phenyl group attached to the propane (B168953) backbone adds a significant lipophilic character and potential for aromatic interactions, which are crucial for molecular recognition in many biological systems.

The piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units in medicinal chemistry. mdpi.com It is a component of numerous approved drugs and natural alkaloids, valued for its ability to introduce conformational rigidity, modulate basicity, and improve pharmacokinetic profiles. mdpi.com The incorporation of the piperidine ring in this compound is expected to impart these favorable properties. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor and provides a point for further chemical modification.

The combination of these scaffolds results in a chiral center at the second carbon of the propanamine chain, meaning the compound can exist as different stereoisomers. This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a compound can exhibit distinct biological activities and metabolic profiles.

Key Structural Features:

| Feature | Description | Significance |

| Propanamine Backbone | A three-carbon chain with two amino groups. | Provides a flexible linker and multiple points for interaction. |

| Phenyl Group | An aromatic ring attached to the propanamine chain. | Contributes to lipophilicity and potential for π-stacking interactions. |

| Piperidine Ring | A saturated nitrogen-containing heterocycle. | Influences solubility, basicity, and pharmacokinetic properties. |

| Chiral Center | Located at the C2 position of the propanamine chain. | Allows for stereoisomers with potentially different biological activities. |

Contextual Overview of the Compound’s Chemical Space in Contemporary Organic Synthesis

The chemical space surrounding this compound is rich with possibilities for synthetic exploration and derivatization, making it a relevant area of study in modern organic synthesis. The synthesis of this compound can be envisioned through several established synthetic methodologies, highlighting its accessibility for research purposes.

One plausible synthetic route is the reductive amination of a suitable ketone precursor, such as 1-phenyl-1-(piperidin-1-yl)propan-2-one, with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine. wikimedia.orgwordpress.comnih.gov This method is a cornerstone of amine synthesis due to its versatility and the wide availability of starting materials.

Alternatively, a Mannich reaction could be employed. nih.govrsc.orgnih.govepa.gov This three-component reaction could potentially involve the condensation of a phenyl-containing compound, formaldehyde (B43269) (or an equivalent), and piperidine to form an intermediate that can be further elaborated to the target diamine. The Mannich reaction is a powerful tool for constructing carbon-carbon and carbon-nitrogen bonds in a single step.

Another potential pathway involves the catalytic hydrogenation of a corresponding nitrile . nih.govrsc.org For instance, a precursor containing a nitrile group could be reduced to the primary amine in the final step of the synthesis. This method is often favored for its clean reaction profile and high yields.

The presence of multiple functional groups in this compound—the primary amine, the tertiary amine within the piperidine ring, and the aromatic phenyl group—offers numerous handles for further chemical modification. This allows for the systematic exploration of the surrounding chemical space to generate libraries of related compounds for screening in drug discovery programs. For example, the primary amine can be readily acylated, alkylated, or used in the formation of Schiff bases, while the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Plausible Synthetic Strategies:

| Reaction Type | Key Precursors | Description |

| Reductive Amination | 1-phenyl-1-(piperidin-1-yl)propan-2-one, Ammonia | Reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. |

| Mannich Reaction | Phenyl-containing substrate, Formaldehyde, Piperidine | Condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and a secondary amine. |

| Catalytic Hydrogenation | Corresponding nitrile precursor | Reduction of a nitrile group to a primary amine using a metal catalyst and hydrogen gas. |

The exploration of the chemical space around this scaffold is driven by the continued demand for novel compounds with potential therapeutic applications. The structural motifs present in this compound are frequently found in molecules targeting the central nervous system, among other biological targets. Therefore, while direct research on this specific compound is not widely documented, its synthesis and derivatization represent a logical and promising avenue for future academic and industrial research in the field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-12-14(16-9-5-2-6-10-16)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKHWOSKHQXGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 2 Piperidin 1 Yl Propan 1 Amine

Retrosynthetic Strategies for the 3-Phenyl-2-(piperidin-1-yl)propan-1-amine Core

Retrosynthetic analysis of this compound reveals several key disconnections that inform the design of practical synthetic routes. The core structure is a 1,2-diamino-3-phenylpropane derivative. The primary disconnections involve the C-N bonds and the C-C bond at the α-position to the primary amine.

C-N Bond Disconnections: The most straightforward approach involves disconnecting the two C-N bonds. This leads to precursors such as a 3-phenyl-1,2-propanediol derivative with appropriate leaving groups for sequential amination with piperidine (B6355638) and a source of ammonia (B1221849) or a protected amine equivalent. Alternatively, disconnection of the piperidine C-N bond suggests an intermediate like 2-amino-3-phenylpropan-1-ol or a corresponding halide, which can then be alkylated with piperidine.

Cα-Cβ Bond Disconnection: This disconnection points towards a two-carbon electrophile (e.g., a styrene oxide derivative) and a one-carbon nucleophile containing the piperidine and amino functionalities, though this is a less common strategy.

Cα-C(NH2) Bond Disconnection: This strategy suggests the formation of the primary amine group late in the synthesis, possibly from a nitrile or a nitro group at the C1 position.

These retrosynthetic pathways form the basis for the forward synthetic methodologies discussed in the subsequent sections.

Direct Synthetic Routes to the this compound Backbone

Several direct synthetic routes can be employed to construct the 3-phenyl-2-aminopropan-1-amine backbone, which is subsequently functionalized with the piperidine moiety.

Carbonyl Alkylative Amination Approaches to Branched Propanamines

Carbonyl alkylative amination (CAA) has emerged as a powerful, modular method for the synthesis of α-branched amines. nih.govchemrxiv.org This approach circumvents the limitations of traditional reductive amination, particularly with sterically hindered ketones. nih.gov A plausible CAA route to a precursor of the target molecule could involve a three-component coupling of a primary amine, an aldehyde, and an alkyl halide. chemrxiv.org More recent developments have introduced a zinc-mediated CAA which offers improved reaction scope and simplified purification. organic-chemistry.org

A visible-light-mediated variant allows for the coupling of primary amines, aldehydes, and alkyl iodides to form a diverse range of α-branched secondary alkylamines. nih.gov This metal-free, modular transformation proceeds via the addition of alkyl radicals to in-situ generated iminium ions. nih.govnih.govcam.ac.uk

| Reactants | Reaction Type | Key Features | Potential Application |

| Primary amine, Aldehyde, Alkyl iodide | Visible-light-mediated CAA | Metal-free, modular, forms α-branched secondary amines. nih.gov | Synthesis of a precursor to the target molecule. |

| Aldehyde, Secondary amine, Alkyl halide | General CAA | Forms tertiary amines, avoids limitations of reductive amination. nih.govnih.gov | Direct synthesis of the target molecule. |

| Ketones, Alkylamines | Zinc-mediated CAA | Overcomes steric hindrance, uses carboxylic acid derivatives as alkyl donors. nih.govorganic-chemistry.org | Alternative route to α-branched amines. |

Nucleophilic Additions to Imines for α-Branched Amines

The nucleophilic addition of organometallic reagents to imines is a classic and reliable method for the synthesis of α-branched amines. wiley-vch.de This process typically involves the in-situ generation of an imine from an aldehyde or ketone and a primary amine, followed by the addition of a nucleophile. libretexts.orgopenstax.orgunizin.org The stability of imines can be a challenge, leading to the development of stable precursors that generate imines in situ. nih.gov

For the synthesis of this compound, a potential route involves the formation of an imine from phenylacetaldehyde and a suitable amine, followed by the addition of a one-carbon nucleophile containing the piperidine moiety or a precursor to it. The reaction of aldehydes and ketones with primary amines to form imines is a reversible, acid-catalyzed process. openstax.orgunizin.org

| Reactants | Intermediate | Product | Key Considerations |

| Phenylacetaldehyde, Primary Amine | Imine | α-Branched Amine | Imine stability, choice of nucleophile. wiley-vch.de |

| Aldehyde, Secondary Amine | Iminium Ion | Enamine | Not directly applicable for primary amine synthesis. libretexts.orgopenstax.org |

Synthesis via Hydroxy Intermediates and Leaving Group Displacement

A common and versatile strategy for the synthesis of amines involves the displacement of a leaving group from an alkyl halide or sulfonate by an amine nucleophile. This approach can be applied to the synthesis of the target molecule by first preparing a suitable hydroxy intermediate.

For instance, 3-phenyl-2-aminopropan-1-ol can be synthesized and then the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. nih.gov Subsequent nucleophilic substitution with piperidine would yield the desired product. The stability of the intermediate carbocation plays a crucial role in such displacement reactions. stackexchange.com The synthesis of related 3-hydroxy-propanamidines has been reported, starting from aromatic aldehydes which are converted to 3-hydroxypropanenitriles. nih.gov

| Starting Material | Intermediate | Reaction | Product |

| Aromatic Aldehyde | 3-Hydroxypropanenitrile | Conversion to imidoester and reaction with amine | Amidine derivative nih.gov |

| 2-Amino-1-propanol derivative | Palmitic acid derivative | Amide formation | N-(1-hydroxypropan-2-yl)palmitamide nih.gov |

Multicomponent Reaction Strategies for Propanamine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.govorganic-chemistry.org The A3 coupling (Aldehyde-Alkyne-Amine) is a well-known MCR for the synthesis of propargylamines, which can be precursors to propanamines. nih.govnih.gov This reaction is often catalyzed by transition metals like copper. nih.govorganic-chemistry.org

While a direct MCR to this compound is not straightforward, a multicomponent strategy could be envisioned to assemble a key intermediate. For example, a Mannich-type reaction, which is a classic MCR, involves an aldehyde, an amine, and a compound with an acidic proton. organic-chemistry.org

| Reaction Name | Reactants | Product Type | Key Features |

| A3 Coupling | Aldehyde, Alkyne, Amine | Propargylamine (B41283) | Atom-economical, often metal-catalyzed. nih.govnih.gov |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino-carbonyl compound | Forms a C-C bond adjacent to an amino group. organic-chemistry.org |

Introduction and Functionalization of the Piperidine Moiety

The piperidine ring is a common structural motif in pharmaceuticals and can be introduced into a molecule through various methods. nih.govresearchgate.net The most direct method is the nucleophilic substitution of a leaving group by piperidine. wikipedia.org Alternatively, the piperidine ring itself can be synthesized through cyclization reactions or by the hydrogenation of pyridine (B92270) derivatives. nih.govdtic.mil

Functionalization of a pre-existing piperidine ring at the α-position can be achieved through methods like lithiation followed by reaction with an electrophile. researchgate.net More recently, strategies involving the formation of iminium ions from N-alkyl piperidines followed by nucleophilic addition have been developed for selective α-functionalization. acs.org For the synthesis of the target compound, the introduction of the entire piperidine moiety via nucleophilic substitution is the most probable route.

| Method | Description | Application |

| Nucleophilic Substitution | Displacement of a leaving group on the propanamine backbone with piperidine. | Direct introduction of the piperidine ring. |

| Reductive Amination | Reaction of a ketone or aldehyde on the propanamine backbone with piperidine under reducing conditions. | Formation of the C-N bond to piperidine. |

| α-Functionalization | Functionalization of a pre-formed piperidine ring. researchgate.netacs.org | Less direct for this target molecule. |

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in many synthetic routes. Various cyclization strategies have been developed to construct this key heterocyclic motif. These methods often involve the formation of carbon-nitrogen bonds to close the six-membered ring.

One common approach is through intramolecular cyclization . For instance, linear amino-aldehydes can undergo radical intramolecular cyclization catalyzed by a cobalt(II) complex to yield piperidines. Another strategy involves the oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex, to form substituted piperidines. Additionally, intramolecular radical cyclization of 1,6-enynes can produce polysubstituted alkylidene piperidines.

Reductive cyclization is another powerful tool. For example, the intramolecular reductive cyclization of a monoxime of a 1,5-diketone using sodium borohydride can lead to the diastereoselective preparation of polysubstituted N-hydroxypiperidines.

The table below summarizes various cyclization reactions for piperidine ring formation.

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Features |

| Radical Intramolecular Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Good yields for various piperidines. |

| Oxidative Amination | Non-activated alkenes | Gold(I) complex | Simultaneous formation of N-heterocycle and O-substituent introduction. |

| Intramolecular Radical Cyclization | 1,6-enynes | Triethylborane (initiator) | Forms polysubstituted alkylidene piperidines. |

| Intramolecular Reductive Cyclization | Monoxime of 1,5-diketone | Sodium borohydride | Diastereoselective synthesis of N-hydroxypiperidines. |

Coupling Strategies with Pre-formed Piperidine Scaffolds

An alternative to de novo ring synthesis is the use of a pre-formed piperidine scaffold, which is then coupled with other fragments to build the target molecule. This approach is particularly useful when the desired piperidine starting material is commercially available or easily synthesized.

Suzuki cross-coupling reactions are a prominent example of this strategy. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with various aryl/heteroaryl boronic acids or pinacol esters to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. While not a direct synthesis of the title compound, this illustrates the principle of coupling a pre-formed heterocyclic ring.

Another example is the palladium-catalyzed coupling of aryl chlorides with piperazine under aerobic conditions to afford arylpiperazines. This highlights the utility of palladium catalysis in forming C-N bonds to attach a pre-formed piperidine-like ring to an aromatic system.

The following table outlines key coupling strategies.

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Suzuki Cross-Coupling | Organoboron compound, Halide | Palladium catalyst | Forms C-C bonds, versatile for aryl and heteroaryl couplings. |

| Palladium-Catalyzed Amination | Aryl chloride, Piperazine | Palladium catalyst | Forms C-N bonds, useful for synthesizing arylpiperazines. |

N-Functionalization of the Piperidine Ring

Once the piperidine ring is in place, either through cyclization or coupling, further modifications can be made, particularly at the nitrogen atom. N-functionalization is a common strategy to introduce diverse substituents and modulate the properties of the final compound.

A straightforward method for N-alkylation involves the reaction of a piperidine derivative with an alkyl halide. For example, N-alkylation of a carboxamide can be achieved by treating it with sodium hydride followed by an alkyl halide like 1-(3-chloropropyl)piperidine. A modified Finkelstein reaction can be employed to convert the chloroalkyl group to a more reactive iodoalkyl group in situ, facilitating the N-alkylation process.

Reductive amination is another versatile method for N-functionalization. This involves the reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.

The table below details common N-functionalization methods.

Stereoselective and Enantioselective Synthesis of this compound

The presence of a stereocenter at the C2 position of the propan-1-amine chain necessitates stereoselective and enantioselective synthetic methods to obtain specific stereoisomers of this compound.

Chiral Auxiliary Approaches in Imine Chemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed.

In the context of synthesizing chiral amines, chiral auxiliaries can be used in imine chemistry. For instance, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. This principle can be extended to the synthesis of other chiral nitrogen-containing compounds. The chiral auxiliary directs the approach of a nucleophile to one face of the imine, leading to the preferential formation of one enantiomer.

A diastereoselective synthesis of 2-trifluoromethylpiperidines has been achieved through an intramolecular Mannich reaction starting from a trifluoromethyl amine. Condensation with an aldehyde forms an imine, which then cyclizes to produce the piperidine derivative. The stereoselectivity is influenced by the existing stereocenters in the starting material.

Asymmetric Catalytic Hydrogenation of Piperidine Precursors

Asymmetric catalytic hydrogenation is a powerful method for the enantioselective reduction of prochiral substrates, such as imines or enamines, to chiral amines. This approach utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the double bond preferentially.

Palladium complexes with bisphosphine ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of activated imines. For example, N-diphenylphosphinyl ketimines and N-tosylimines can be hydrogenated to their corresponding amines with high enantioselectivity.

The catalytic enantioselective hydrogenation of pyridine derivatives has also been developed. N-iminopyridinium ylides, for instance, can be hydrogenated to provide access to substituted piperidines in good enantiomeric excesses. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is another approach to furnish 3-substituted tetrahydropyridines, which can then be reduced to chiral piperidines.

The following table summarizes key aspects of asymmetric catalytic hydrogenation.

| Substrate Type | Catalyst System | Key Features |

| Activated Imines (e.g., N-diphenylphosphinyl, N-tosyl) | Palladium/Bisphosphine complexes | High enantioselectivities (87-99% ee). |

| N-iminopyridinium ylides | Chiral catalyst (ligand modified) | Access to substituted piperidines with good enantiomeric excesses. |

| Dihydropyridines | Rhodium catalyst | Asymmetric carbometalation followed by reduction to yield enantioenriched 3-piperidines. |

Diastereoselective Synthesis Considerations

When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration of these centers. In the context of this compound, if the piperidine ring is already substituted with a chiral center, the introduction of the second stereocenter on the propan-1-amine side chain must be controlled to obtain the desired diastereomer.

Diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a monoxime of a 1,5-diketone, resulting in a single diastereomer as a racemate.

In another example, the cyclization of a mono-protected amine can proceed stereoselectively. For instance, the cyclization of methyl (3R)-6-chloro-3-[N-(1R)-1-phenylethyl)]amino)-hexanoate under mild conditions (methanol, room temperature) yields the corresponding cyclic β-aminoester stereoselectively. The existing stereocenter on the phenylethyl group directs the stereochemical outcome of the cyclization.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines and their derivatives is a growing field of interest, driven by the need for more sustainable and environmentally friendly chemical processes. When considering the synthesis of this compound, several green chemistry principles can be applied to minimize its environmental impact.

Atom Economy: Traditional multi-step syntheses often generate significant amounts of waste. Designing a synthetic route with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry goal. Catalytic approaches, such as catalytic hydrogenation or reductive amination, are often more atom-economical than stoichiometric reductions.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are more energy-efficient than those requiring harsh reaction conditions. Microwave-assisted synthesis, for instance, can often accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

Renewable Feedstocks: While not directly applicable to the phenyl group in the target molecule without significant synthetic effort, the principles of using renewable feedstocks are central to green chemistry. Future research could explore the synthesis of similar diamine structures from bio-based starting materials.

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Analytical Techniques for Structural Confirmation in Synthetic Research

The unambiguous structural confirmation of a newly synthesized compound like this compound is a critical step in chemical research. A combination of spectroscopic techniques is typically employed to elucidate the molecular structure and confirm its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the protons of the propan-1-amine backbone. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals would provide valuable information about the neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon signals would indicate the presence of aromatic carbons, aliphatic carbons in the piperidine ring, and the carbons of the propanamine chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of the synthesized compound.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments can provide clues about the connectivity of the atoms in the molecule. For this compound, characteristic fragments would be expected from the loss of the piperidine ring or cleavage of the propanamine chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, one would expect to see characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

The following tables summarize the expected analytical data for this compound based on typical values for similar structures. It is important to note that actual experimental data would be required for definitive confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Phenyl-H | 7.1 - 7.4 | Multiplet |

| CH (propanamine) | 2.8 - 3.2 | Multiplet |

| CH₂ (propanamine) | 2.5 - 2.9 | Multiplet |

| NH₂ | 1.0 - 2.0 | Broad Singlet |

| Piperidine-H (α to N) | 2.3 - 2.7 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) Range |

|---|---|

| Phenyl-C (quaternary) | 135 - 140 |

| Phenyl-C (CH) | 125 - 130 |

| CH (propanamine) | 55 - 65 |

| CH₂ (propanamine) | 40 - 50 |

| Piperidine-C (α to N) | 50 - 60 |

| Piperidine-C (β to N) | 25 - 35 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) |

|---|---|

| [M+H]⁺ | 233.19 |

By combining the information obtained from these analytical techniques, chemists can confidently confirm the structure and purity of synthesized this compound.

Mechanistic Investigations of Reactions Pertaining to 3 Phenyl 2 Piperidin 1 Yl Propan 1 Amine Formation

Radical Reaction Pathways in Propanamine Synthesis

Radical reactions, characterized by intermediates with unpaired electrons, offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While less common than ionic pathways for this specific target, the principles of radical chemistry are applicable to the synthesis of the propanamine backbone. A typical radical reaction proceeds through three fundamental stages: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: This first step involves the creation of radical species from non-radical precursors, often through the application of heat or light. masterorganicchemistry.com Common initiators include compounds like azobisisobutyronitrile (AIBN) and peroxides, which readily decompose to form radicals. numberanalytics.com

Propagation: These steps constitute the main reaction chain where one radical is consumed and another is generated. masterorganicchemistry.com For instance, a radical could be generated on a carbon atom, which then reacts with an alkene or other unsaturated group in an intramolecular addition to form a cyclic structure or in an intermolecular reaction to build a carbon chain. researchgate.netlibretexts.org

Termination: The reaction concludes when two radical species combine, resulting in a net decrease in the number of free radicals and forming a stable, non-radical product. masterorganicchemistry.com

In the context of propanamine synthesis, a hypothetical radical pathway could involve the radical addition of a nitrogen-centered radical to an appropriately substituted phenylpropene derivative.

Table 1: Stages of a Hypothetical Radical Chain Reaction for Propanamine Synthesis

| Stage | Description | Example Reactants | Example Products |

| Initiation | A radical initiator (e.g., AIBN) decomposes upon heating to form two radical species and nitrogen gas. numberanalytics.com | Azobisisobutyronitrile (AIBN) | 2x Cyanopropyl radical + N₂ |

| Propagation | A tributyltin radical abstracts a halogen from an alkyl halide to create a carbon radical. This carbon radical then adds to an alkene. libretexts.org | Alkyl halide + Bu₃Sn• | Alkyl radical + Bu₃Sn-Halide |

| Termination | Two radical species combine to form a stable, non-radical product, ending the chain reaction. masterorganicchemistry.com | 2x Alkyl radical | Dimerized alkane |

Nucleophilic Substitution Mechanisms in Piperidine (B6355638) and Propanamine Derivatization

Nucleophilic substitution is a cornerstone of organic synthesis and central to attaching the piperidine moiety to the phenylpropane skeleton. The most relevant mechanism in this context is Nucleophilic Aromatic Substitution (SNAr), which occurs when an aryl halide is activated by strongly electron-withdrawing groups. libretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition: The nucleophile, in this case, piperidine, attacks the carbon atom bearing the leaving group (e.g., a halogen). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product. youtube.com

Research shows that when piperidine is used as the nucleophile, the reaction can be second-order in piperidine. nih.gov In this scenario, a second molecule of piperidine acts as a base, assisting in the deprotonation of the addition intermediate, which can be the rate-determining step. nih.gov In aprotic solvents, a "dimer nucleophile" mechanism has also been observed, where amines form hydrogen-bonded dimers that enhance nucleophilicity. conicet.gov.ar

Intramolecular nucleophilic substitution is another powerful strategy, often used in cyclization reactions to form heterocyclic rings like piperidine itself. nih.gov

Table 2: Comparison of Relevant Nucleophilic Substitution Mechanisms

| Mechanism | Key Features | Intermediate | Role of Piperidine |

| SₙAr (Addition-Elimination) | Requires an activated aromatic ring; proceeds in two steps. libretexts.org | Meisenheimer Complex libretexts.org | Acts as the primary nucleophile. |

| Base-Catalyzed SₙAr | Second order in amine; a second amine molecule acts as a base. nih.gov | Meisenheimer Complex nih.gov | Acts as both a nucleophile and a base. |

| Dimer Nucleophile Mechanism | Occurs in aprotic solvents; H-bonding enhances nucleophilicity. conicet.gov.ar | Zwitterionic σ intermediate conicet.gov.ar | Forms a hydrogen-bonded dimer to attack the substrate. |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides highly efficient and selective methods for forming the C-N and C-C bonds necessary for constructing 3-Phenyl-2-(piperidin-1-yl)propan-1-amine. nih.gov These reactions often proceed under mild conditions with high functional group tolerance. researchgate.net

Several classes of metal-catalyzed reactions are relevant:

Reductive Amination: This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and often a metal catalyst like Raney nickel or palladium. researchgate.net It is a direct method for forming C-N bonds.

Copper-Catalyzed C-H Amination: Copper complexes can catalyze the intramolecular amination of C(sp³)–H bonds to form heterocyclic rings like piperidines. nih.gov Mechanistic studies suggest these reactions can proceed through a Cu(I)/Cu(II) catalytic cycle. nih.gov

Palladium-Catalyzed C-H Activation: Palladium(II) complexes, particularly when paired with chiral amino acid ligands, can catalyze the asymmetric functionalization of C(sp²)–H and C(sp³)–H bonds. mdpi.com This allows for the direct and enantioselective introduction of substituents onto a molecule.

A³ Coupling (Aldehyde-Amine-Alkyne): This is a multicomponent reaction where a transition metal catalyzes the coupling of an aldehyde, an amine, and a terminal alkyne to produce a propargylamine (B41283), which can be a versatile intermediate for further synthesis. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions in Amine Synthesis

| Catalyst Type | Reaction Type | Description | Reference |

| Iridium(III) Complex | Hydrogen Borrowing Annulation | Catalyzes sequential oxidation, amination, and imine reduction to form piperidines from diols and amines. | nih.gov |

| Copper(I) Complex | Intramolecular C-H Amination | Enables the formation of piperidines via a proposed Cu(I)/Cu(II) catalytic cycle. | nih.gov |

| Palladium(II) Complex | Asymmetric C-H Activation | Uses chiral amino acid ligands to achieve enantioselective C-C bond formation. | mdpi.com |

| Raney Nickel | Reductive Amination | Used with H₂ to reduce an oxime or imine to a primary amine. | researchgate.net |

Elucidation of Specific Stepwise Reaction Sequences

The synthesis of substituted phenylalkylamines often follows a multi-step sequence involving the assembly of the carbon skeleton followed by the introduction of the necessary amine functionalities. A plausible pathway for the formation of this compound can be inferred from reported syntheses of similar structures, such as 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine, which starts from o-fluorobenzaldehyde. researchgate.net

A generalized stepwise sequence would be:

Carbon Skeleton Formation: The synthesis could begin with a suitable precursor like phenylacetone (B166967) or a derivative. Alternatively, a Grignard reaction could be used to construct the main carbon chain. researchgate.net

Piperidine Substitution: The piperidine ring is introduced via a nucleophilic aromatic substitution reaction. This typically requires an activated phenyl ring, such as an o-halophenyl derivative (e.g., o-fluorophenylpropanone), where piperidine displaces the halide. researchgate.net

Oximation: The ketone functionality on the propanone backbone is converted into an oxime by reacting it with hydroxylamine. This step prepares the molecule for the introduction of the primary amine group. researchgate.net

Reduction to Primary Amine: The final step is the reduction of the oxime to the primary amine. This can be achieved using various reducing agents, with catalytic hydrogenation over catalysts like Raney Nickel being an environmentally friendly and high-yielding method. researchgate.net

This sequence strategically builds the molecule by first establishing the core structure and then converting functional groups to achieve the final target compound.

Table 4: Plausible Stepwise Synthesis for this compound

| Step | Reaction | Purpose | Key Reagents |

| 1 | Nucleophilic Aromatic Substitution | To attach the piperidine ring to the phenyl group. | 2-Fluorophenylacetone, Piperidine |

| 2 | Oximation | To convert the ketone into an oxime, a precursor to the primary amine. | Hydroxylamine (NH₂OH) |

| 3 | Catalytic Hydrogenation | To reduce the oxime to the final primary amine product. | H₂, Raney Nickel Catalyst |

Computational and Theoretical Chemistry Studies of 3 Phenyl 2 Piperidin 1 Yl Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and properties of a molecule from first principles. mdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netespublisher.com It is effective for determining optimized molecular geometry, bond lengths, bond angles, and various electronic properties. bhu.ac.inresearchgate.net For 3-Phenyl-2-(piperidin-1-yl)propan-1-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find the molecule's lowest energy conformation. bhu.ac.innih.gov

The calculations would yield key geometric parameters. For instance, in a related compound, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine (B6355638) ring was found to adopt a chair conformation, with specific dihedral angles defining the orientation of the phenyl rings relative to the piperidine core. nih.gov Similar analysis for this compound would determine the spatial arrangement of its phenyl and piperidine groups.

Table 1: Predicted DFT-Calculated Parameters for this compound This table is illustrative, showing the types of data that would be generated from a DFT calculation.

| Parameter | Description |

|---|---|

| Total Energy | The total electronic energy of the optimized geometry, indicating its stability. |

| Dipole Moment | A measure of the molecule's overall polarity, arising from its charge distribution. |

| Bond Lengths (e.g., C-N, C-C) | The equilibrium distances between bonded atoms. |

| Bond Angles (e.g., C-N-C) | The angles formed between three connected atoms. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comlibretexts.org The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests high polarizability and greater chemical reactivity. nih.gov For example, a DFT study on a similar piperidine derivative, 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, calculated a HOMO-LUMO energy gap of 3.110 eV, indicating high chemical reactivity. nih.gov A similar analysis for this compound would map the locations of the HOMO and LUMO to predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table illustrates the expected output of an FMO analysis.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | The energy difference (ELUMO - EHOMO), indicating chemical reactivity. |

| HOMO Localization | The region of the molecule where the HOMO is concentrated, predicting sites of nucleophilic character. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly for identifying sites prone to electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the piperidine ring and the primary amine, indicating these are likely sites for protonation or interaction with electrophiles. The phenyl ring would exhibit a mixed potential, while the hydrogen atoms would correspond to areas of positive potential.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and interactions of a molecule with its environment.

A molecule like this compound can exist in multiple conformations due to the rotation around its single bonds. MD simulations can explore this conformational landscape to identify the most stable and frequently occurring shapes. nih.gov For instance, studies on the related 1-phenylpiperidin-4-one (B31807) revealed a complex equilibrium involving chair-equatorial, chair-axial, and twist-boat conformations of the piperidine ring. osti.gov An MD simulation of this compound would track the dihedral angles of the flexible propanamine linker and the puckering of the piperidine ring to map its conformational preferences over time.

MD simulations are particularly useful for modeling how a molecule interacts with solvent molecules, such as water. By simulating the compound in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. For this compound, simulations would likely show strong hydrogen bonding between the primary amine group's hydrogens and water molecules, as well as interactions between the piperidine nitrogen and water. These simulations help to understand the molecule's solubility and how its conformation may change in an aqueous environment compared to the gas phase.

Reaction Pathway Modeling and Transition State Characterization

Detailed computational modeling of reaction pathways involving this compound, including the characterization of transition states, is not available in published research. Such studies would typically involve quantum chemical calculations to map out the potential energy surface for its formation or subsequent reactions. This would include identifying the lowest energy pathways, calculating activation energies, and determining the geometries of transition state structures. This information is crucial for understanding the kinetics and mechanisms of chemical transformations. However, at present, no such specific data has been reported for this compound.

Prediction of Spectroscopic Parameters (Theoretical Basis)

The theoretical prediction of spectroscopic parameters for this compound has not been a subject of specific investigation in the available literature. Computational chemistry offers powerful tools to predict various spectroscopic data, which are invaluable for the structural elucidation and characterization of compounds.

Typically, methods like Density Functional Theory (DFT) and ab initio calculations are employed to forecast parameters such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. Comparing theoretical and experimental spectra can aid in the definitive assignment of signals.

Infrared (IR) Spectroscopy: Computational methods can determine the vibrational frequencies and intensities of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum provides a set of vibrational modes that can be correlated with experimental IR absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra. These calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Without dedicated computational studies for this compound, theoretical data for its NMR, IR, and UV-Vis spectra are not available. The generation of such data would require a focused research effort applying established computational methodologies.

Below are tables that would typically present such predicted data, which remain unpopulated due to the lack of available research.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Data not available)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| e.g., C1 | - | - |

Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹) (Data not available)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| e.g., N-H stretch | - | - |

| e.g., C-H stretch (aromatic) | - | - |

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) (Data not available)

| Electronic Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| e.g., π -> π* | - | - |

Research on Structural Analogues and Derivatives of 3 Phenyl 2 Piperidin 1 Yl Propan 1 Amine

Systematic Modification of the Phenyl Moiety

The phenyl group in the 3-phenyl-2-(piperidin-1-yl)propan-1-amine scaffold serves as a key site for structural modification. Researchers have introduced a variety of substituents onto this aromatic ring to modulate the compound's properties. These modifications range from simple halogenation and alkylation to the introduction of more complex functional groups.

For instance, studies on related propanone and propynylamine (B8746562) structures have demonstrated the feasibility of incorporating diverse substituents. Analogues have been synthesized featuring bromo, cyano, and methoxy (B1213986) groups on the phenyl ring. sigmaaldrich.comrsc.org In one study, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were prepared with piperidinylethoxy or morpholinylethoxy groups attached to one of the phenyl rings, indicating that larger, more complex side chains can be successfully appended. nih.gov The introduction of a nitro group has also been reported in related structures. sigmaaldrich.com These substitutions are typically aimed at altering the electronic and steric properties of the molecule.

Table 1: Examples of Phenyl Ring Modifications in Related Structures

| Base Scaffold | Phenyl Ring Substituent | Resulting Compound Name | Reference |

|---|---|---|---|

| 1-Phenyl-3-(piperidin-1-yl)propenone | 4-Methoxy (on piperidinyl-phenyl) | 3-(4-Methoxy-phenyl)-1-(4-piperidin-1-yl-phenyl)-propenone | sigmaaldrich.com |

| 1-Phenyl-3-(piperidin-1-yl)propynylamine | 3-Bromo | 1-(3-Bromophenyl)-3-phenyl-2-propynyl]piperidine | rsc.org |

| 1-Phenyl-3-(piperidin-1-yl)propynylamine | 4-Cyano | 4-(3-Phenyl-1-piperidin-1-yl-2-propynyl)benzonitrile | rsc.org |

Variations in the Piperidine (B6355638) Ring Substitution Pattern and Ring Size

The piperidine moiety is a versatile component of the lead compound, and its structure has been a focus of extensive synthetic modification. mdpi.com These alterations include introducing substituents at various positions on the piperidine ring and changing the size of the heterocyclic ring itself.

Substitution on the piperidine ring is a common strategy. For example, the synthesis of ketonic Mannich bases using 4-methylpiperidine (B120128) and 4-benzylpiperidine (B145979) has been reported, leading to N-substituted piperidine derivatives. researchgate.net Research into piperine (B192125) analogues also highlights the synthesis of derivatives with a 4-methyl-substituted piperidine ring. nih.gov Broader research into pharmacologically active agents includes 3,5-disubstituted piperidine compounds, demonstrating that multiple substitutions can be incorporated. google.com

Changing the ring size is another approach to creating structural diversity. The synthesis of spirocyclic systems like piperidine-azetidine (a four-membered ring) and piperidine-pyrrolidine (a five-membered ring) showcases the exploration of different ring sizes fused to the piperidine core. science.gov

Table 2: Examples of Piperidine Ring Modifications

| Modification Type | Example Substituent/Ring | Resulting Structure Type | Reference |

|---|---|---|---|

| Ring Substitution | 4-Methyl | 4-Methylpiperidine derivatives | researchgate.netnih.gov |

| Ring Substitution | 4-Benzyl | 4-Benzylpiperidine derivatives | researchgate.net |

| Ring Substitution | 3,5-Disubstitution | 3,5-Disubstituted piperidines | google.com |

| Ring Size Variation | Azetidine fusion | Spirocyclic piperidine-azetidine | science.gov |

Alterations of the Propan-1-amine Backbone Structure

Modifications to the three-carbon chain connecting the phenyl and amine functionalities represent another critical avenue of research. This includes exploring branched analogues and studying the configuration of the chiral centers.

Exploration of α- and β-Branched Propanamine Analogues

Altering the core propanamine chain by introducing alkyl branches can significantly impact the compound's conformational flexibility and interaction with biological targets. Research in this area has led to the synthesis of analogues with extended or branched backbones. A notable example is the synthesis of 3-Methyl-1-[2-(1-piperidinyl)phenyl]-butyl amine, an intermediate for a pharmaceutical agent. researchgate.net This compound features a methyl group on the carbon chain, effectively creating a branched butylamine (B146782) backbone instead of the linear propanamine. This demonstrates that the backbone is amenable to substitution, allowing for the exploration of steric effects at this position.

Chiral Center Configuration Studies

The parent compound, this compound, possesses a chiral center at the second carbon position. The absolute configuration of this center is crucial, as stereoisomers often exhibit different biological activities. Consequently, significant research has been dedicated to the enantioselective synthesis of these and related molecules.

Studies on analogous compounds, such as (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one, emphasize the importance of controlling the stereochemistry to achieve desired biological interactions. vulcanchem.com Asymmetric synthesis is a key strategy employed to obtain enantiomerically pure compounds. researchgate.net Methodologies include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. vulcanchem.comnih.gov For example, transaminases have been used effectively for the asymmetric synthesis of chiral amines from prochiral ketones, offering a biocatalytic route to high enantiomeric excess. mdpi.com

Incorporation of Diverse Heterocyclic Structures into the Scaffold

To explore a wider chemical space, researchers have replaced the piperidine ring with a variety of other heterocyclic systems. This strategy allows for the introduction of different electronic properties, hydrogen bonding capabilities, and steric profiles.

Common replacements for the piperidine ring include other nitrogen-containing heterocycles like morpholine (B109124) and piperazine. nih.govnih.gov For example, a comparative study synthesized and evaluated compounds containing either a piperidinylethoxy or a morpholinylethoxy group. nih.gov Beyond simple saturated rings, aromatic heterocycles have also been incorporated. Syntheses have been reported for analogues containing pyrimidine (B1678525) and thiazole (B1198619) rings, resulting in compounds such as 3-Phenyl-1-(pyrimidin-2-yl)propan-1-amine and 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids. researchgate.net Fused heterocyclic systems, like benzofuran, have also been integrated into the molecular scaffold. nih.gov

Table 3: Examples of Heterocyclic Ring Replacements for Piperidine

| Original Moiety | Replacement Heterocycle | Example Compound Class | Reference |

|---|---|---|---|

| Piperidine | Morpholine | Morpholinylethoxy-phenyl derivatives | nih.gov |

| Piperidine | Pyrimidine | Phenyl(pyrimidinyl)propanamine derivatives | |

| Piperidine | Thiazole | Phenyl(thiazolyl)aminopropanoic acids | researchgate.net |

| Piperidine | Benzofuran | Benzofuran-2-carboxamide derivatives | nih.gov |

Synthesis and Reactivity Studies of Key Synthetic Intermediates and Precursors

The synthesis of this compound and its derivatives relies on a range of established and novel chemical reactions. The construction of the core structure typically involves the formation of the propanamine backbone and the introduction of the piperidine and phenyl groups.

A common and fundamental approach is the reductive amination of a suitable ketone precursor, such as 1-phenyl-2-propanone, using a reducing agent like sodium cyanoborohydride in the presence of an amine source. youtube.com The Mannich reaction is another powerful tool, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. researchgate.netvulcanchem.com For instance, a ketone, an aldehyde (like formaldehyde), and an amine (piperidine) can be condensed to form the β-amino ketone backbone. researchgate.netvulcanchem.com

Multi-component reactions have also been employed, such as the A3 coupling (aldehyde-alkyne-amine), to efficiently construct related propargylamine (B41283) structures in a single step from an aldehyde, piperidine, and phenylacetylene. rsc.org More complex syntheses may involve a multi-step sequence including Grignard reactions, oxidations, piperidine substitution, oximation, and final reduction steps to yield the target amine. researchgate.net A key intermediate in many of these syntheses is 3-(piperidin-1-yl)propan-1-amine, which can be synthesized from piperidine and acrylonitrile (B1666552) followed by reduction. researchgate.net

Advanced Methodologies and Technologies in 3 Phenyl 2 Piperidin 1 Yl Propan 1 Amine Research

High-Throughput Experimentation in Synthetic Route Optimization

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the rapid screening of a multitude of reaction parameters to identify optimal synthetic conditions. chemrxiv.orgacs.orgpnas.orgmpg.de For the synthesis of 3-Phenyl-2-(piperidin-1-yl)propan-1-amine, a key transformation is the reductive amination of a suitable ketone precursor, such as 1-phenyl-2-(piperidin-1-yl)propan-1-one. HTE can be systematically employed to optimize this crucial step.

The optimization process using HTE would typically involve a multi-well plate format, where each well hosts a unique combination of reactants, catalysts, solvents, and other reaction conditions. pnas.org For the reductive amination leading to this compound, a range of parameters can be investigated simultaneously. This includes screening various reducing agents, different catalyst systems (both homogeneous and heterogeneous), a spectrum of solvents with varying polarities, and different temperature and pressure settings.

A primary benefit of HTE is the ability to generate vast datasets that can reveal complex interactions between variables, which might be missed in traditional one-variable-at-a-time optimization. pnas.org Analytical techniques such as desorption electrospray ionization mass spectrometry (DESI-MS) can be integrated with HTE platforms to enable the rapid analysis of the reaction outcomes in each well, significantly accelerating the optimization workflow. acs.org A study on reductive amination reactions demonstrated the screening of 3,840 unique reactions to monitor products, byproducts, and intermediates, showcasing the power of this approach. acs.org

Table 1: Illustrative HTE Screening Parameters for the Reductive Amination Step

| Parameter | Variations |

| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride |

| Catalyst | Palladium on carbon, Raney Nickel, Platinum oxide, Rhodium complexes |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM) |

| Temperature (°C) | 25, 40, 60, 80 |

| Amine Source | Ammonia (B1221849), Ammonium acetate, Ammonium chloride |

This table represents a hypothetical screening setup for the final reductive amination step in the synthesis of this compound, based on common practices in HTE for similar transformations.

The data generated from such a screen would allow for the rapid identification of the conditions that provide the highest yield and purity of the desired product, this compound. Furthermore, HTE can be applied to other steps in the synthetic sequence, such as the initial formation of the piperidine (B6355638) ring on the propanone backbone, to ensure a globally optimized and efficient synthetic route. chemrxiv.org

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.orgacs.orgnih.govmdpi.comnih.govyoutube.com The synthesis of this compound can be adapted to a continuous flow process, which would be particularly beneficial for large-scale production.

A potential flow synthesis could involve the continuous pumping of a solution of the precursor, 1-phenyl-2-(piperidin-1-yl)propan-1-one, and a suitable amine source through a heated reactor coil or a packed-bed reactor containing a heterogeneous catalyst. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for enhanced reaction kinetics and selectivity. youtube.com This level of control can lead to higher yields and purities of the final product while minimizing the formation of byproducts.

The improved heat and mass transfer in microreactors or meso-scale flow reactors can enable the use of more aggressive reaction conditions that would be unsafe in a large batch reactor. nih.gov For instance, reactions involving highly reactive intermediates or exothermic processes can be managed more effectively. The synthesis of other APIs, such as diphenhydramine (B27) and tamoxifen, has been successfully demonstrated using continuous flow, showcasing the versatility of this technology. beilstein-journals.orgacs.orgnih.gov

Table 2: Comparison of Batch vs. Potential Continuous Flow Synthesis of this compound

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Limited by reactor size, scale-up can be challenging | Readily scalable by extending operation time or using parallel reactors |

| Safety | Poor heat dissipation in large volumes, risk of thermal runaway | Excellent heat transfer, smaller reaction volumes enhance safety |

| Process Control | Difficult to maintain uniform conditions throughout the reactor | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can vary between batches | Highly reproducible due to consistent reaction conditions |

| Integration | Difficult to integrate with in-line analysis and purification | Can be readily integrated into a multi-step, automated process |

This table provides a comparative overview of the potential advantages of applying continuous flow chemistry to the synthesis of this compound, based on established principles of flow chemistry.

Development and Application of Novel Catalytic Systems

The development of novel catalytic systems is at the forefront of improving the synthesis of chiral molecules like this compound, especially for achieving high enantioselectivity. The final reductive amination step, if performed on a prochiral ketone, presents an opportunity for asymmetric synthesis.

Recent advances in catalysis have led to the development of highly efficient and selective catalysts for reductive amination. For instance, ruthenium-based catalysts have been successfully employed for the direct asymmetric reductive amination of challenging ketone substrates. acs.org A novel ruthenium catalyst, stable to air and moisture, was developed for the synthesis of a chiral primary amine intermediate, demonstrating the potential for creating the amine functionality with high stereocontrol. acs.org

Similarly, rhodium-catalyzed asymmetric reactions have shown great promise. A rhodium-catalyzed asymmetric reductive Heck reaction has been utilized for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids, achieving high yields and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org While this specific reaction is for the formation of the piperidine ring, the principles of using chiral rhodium catalysts can be extended to other transformations in the synthesis of the target molecule.

Table 3: Examples of Novel Catalytic Systems for Related Transformations

| Catalyst System | Reaction Type | Key Features | Potential Application |

| Ruthenium-(R)-BINAP complex | Asymmetric Reductive Amination | High stability, effective for α-alkoxy ketones | Asymmetric synthesis of the primary amine group |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | High enantioselectivity for 3-substituted tetrahydropyridines | Asymmetric formation of the piperidine ring |

| Palladium / Bulky Dialkylphosphino-binaphthyl Ligand | Asymmetric α-Arylation of Ketones | High reactivity at room temperature, creates quaternary stereocenters nih.gov | Introduction of the phenyl group at the α-position |

| Proline (Organocatalyst) | Asymmetric Aldol (B89426) Reaction | Metal-free, uses a cheap and readily available chiral amino acid youtube.com | Asymmetric C-C bond formation in precursor synthesis |

This table summarizes novel catalytic systems developed for transformations relevant to the synthesis of this compound, highlighting their potential applicability.

The use of organocatalysis, for example with proline and its derivatives, also presents a metal-free alternative for asymmetric synthesis. youtube.com These catalysts can be employed in reactions such as asymmetric aldol condensations to build the chiral backbone of the molecule. The ongoing research into new ligands and catalyst systems, often accelerated by HTE, continues to provide more efficient, selective, and greener routes for the synthesis of complex pharmaceutical compounds. acs.orgsigmaaldrich.comyoutube.com

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-2-(piperidin-1-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidine-containing amines like this compound typically involves nucleophilic substitution or reductive amination. For example, in analogous compounds, coupling a piperidine derivative with a halogenated propan-1-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) yields the target amine. Reaction optimization is critical:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions.

- Catalysts : Pd-based catalysts or phase-transfer agents can improve regioselectivity.

In a study on similar amines, yields ranged from 21% to 80% depending on steric hindrance and substituent reactivity . Purity (>99.8%) is achievable via column chromatography or recrystallization, validated by HPLC .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign proton environments (e.g., piperidine CH₂ groups at δ 1.4–2.8 ppm, aromatic protons at δ 7.2–7.5 ppm) and confirm molecular connectivity .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and bond angles. For example, SHELX reliably refines small-molecule structures even with twinned data, critical for confirming stereochemistry .

- HPLC-MS : Validates purity (>99%) and molecular weight (e.g., HRMS for exact mass confirmation) .

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity to neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand displacement. Piperidine derivatives often modulate synaptic transmission .

- Antiviral Activity : Test inhibition of viral entry proteins like CCR5 (critical in HIV infection) via cell-based assays with pseudotyped viruses .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values and therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent Variation : Systematically modify the phenyl (e.g., electron-withdrawing groups) or piperidine (e.g., methyl, benzyl substituents) to assess impacts on receptor affinity. For example, 4-benzylpiperidine derivatives showed enhanced CCR5 antagonism .

- Bioisosteric Replacement : Replace the piperidine ring with azetidine or azepane to probe ring size effects on bioavailability .

- Enantiomeric Separation : Use chiral chromatography to isolate (R)- and (S)-isomers, then compare potency in functional assays .

Q. What strategies resolve contradictions in biological activity data across different studies for piperidine-containing amines?

Methodological Answer:

- Assay Standardization : Control variables like cell line origin (e.g., HEK293 vs. CHO), incubation time, and buffer pH to minimize variability .

- Purity Verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities or degradation .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., 3-(4-methylpiperidin-1-yl)propan-1-amine ) to identify trends in substituent effects.

Q. How can computational chemistry aid in predicting the binding modes of this compound with target receptors like CCR5 or neurotransmitter receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CCR5 (PDB: 4MBS) or dopamine D₂ receptors (PDB: 6CM4). Focus on piperidine-phenyl interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor hydrogen bonds between the amine group and Asp/Glu residues .

- Pharmacophore Modeling : Identify critical features (e.g., amine position, aromatic π-stacking) using tools like MOE to guide lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.